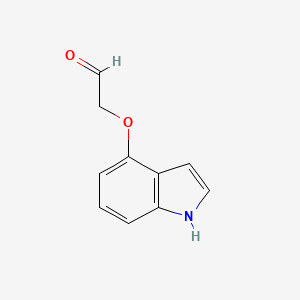

Acetaldehyde, (1H-indol-4-yloxy)-

Description

BenchChem offers high-quality Acetaldehyde, (1H-indol-4-yloxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetaldehyde, (1H-indol-4-yloxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1H-indol-4-yloxy)acetaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c12-6-7-13-10-3-1-2-9-8(10)4-5-11-9/h1-6,11H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPSXQXFVKHXDPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C(=C1)OCC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10452950 | |

| Record name | Acetaldehyde, (1H-indol-4-yloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119373-62-5 | |

| Record name | Acetaldehyde, (1H-indol-4-yloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Context and Evolution of Research on Indole Based Ethers

The journey into indole (B1671886) chemistry began in 1866 when Adolf von Baeyer first synthesized the parent indole molecule from oxindole. pcbiochemres.comwikipedia.org This discovery opened the door to a massive field of research, which intensified in the 1930s upon the realization that the indole core is central to many vital alkaloids, including tryptophan. pcbiochemres.comwikipedia.org

Early research predominantly focused on the reactivity of the electron-rich pyrrole (B145914) ring, leading to a wealth of methods for functionalizing the C2 and C3 positions. researchgate.net The development of indole-based ethers, a key feature of Acetaldehyde (B116499), (1H-indol-4-yloxy)-, is historically rooted in the chemistry of hydroxyindoles. The synthesis of such ethers typically follows established methods like the Williamson ether synthesis, where a deprotonated hydroxyindole acts as a nucleophile.

However, the synthesis of 4-substituted indoles, including 4-hydroxyindole (B18505) (the precursor to the title compound), has historically been more challenging than that of their 5-, 6-, or 7-substituted counterparts. nih.gov This difficulty has limited the exploration of compounds derived from the 4-position. Over the years, chemists have developed specialized methods to access these challenging intermediates, often starting from pre-functionalized benzene (B151609) derivatives or using advanced catalytic techniques. nih.govacs.orgacs.org The evolution of these synthetic strategies has been crucial for enabling the potential synthesis and study of complex molecules like Acetaldehyde, (1H-indol-4-yloxy)-, moving beyond the traditional focus on the pyrrole ring to explore the full chemical diversity of the entire indole scaffold.

Strategic Importance of the Acetaldehyde Moiety in Complex Molecule Design

The acetaldehyde (B116499) group is a highly versatile and strategically important functional group in the design of complex molecules. byjus.com As a two-carbon building block, it contains a reactive carbonyl group that serves as a gateway for a wide array of chemical transformations. youtube.com

The strategic value of the acetaldehyde moiety lies in its predictable reactivity:

Nucleophilic Addition: The electrophilic carbonyl carbon readily reacts with nucleophiles like organometallics (Grignard reagents) or cyanide to form new carbon-carbon bonds, extending the carbon skeleton.

Condensation Reactions: It can participate in classic reactions like the Aldol (B89426) condensation, reacting with enolates to form β-hydroxy aldehydes, which are themselves valuable synthetic intermediates. wikipedia.org

Oxidation and Reduction: The aldehyde can be easily oxidized to a carboxylic acid or reduced to a primary alcohol. These transformations allow for the interconversion of functional groups, which is fundamental in multi-step synthesis.

Reductive Amination: It can react with amines to form imines, which can then be reduced to create new amine-containing target molecules.

In the context of Acetaldehyde, (1H-indol-4-yloxy)-, this moiety acts as a reactive handle attached to the stable indole (B1671886) core. This allows chemists to use the indole as a foundational scaffold and then elaborate upon the acetaldehyde group to synthesize a diverse library of related compounds for biological evaluation or materials science applications. byjus.comacs.org

Conceptual Frameworks Guiding Academic Research on Acetaldehyde, 1h Indol 4 Yloxy

While direct research on Acetaldehyde (B116499), (1H-indol-4-yloxy)- is limited, its investigation is guided by several well-established conceptual frameworks in modern chemical science.

Privileged Scaffolds in Medicinal Chemistry: The indole (B1671886) nucleus is considered a "privileged structure," as it appears in numerous natural products and FDA-approved drugs with diverse biological activities, such as the anti-inflammatory drug indomethacin (B1671933) and the beta-blocker pindolol (B1678383). pcbiochemres.comnih.govmdpi.com This history of success drives research into novel, unexplored indole derivatives with the expectation that they too may possess valuable pharmacological properties. mdpi.comnih.gov

Isosterism and Scaffold Hopping: A key strategy in drug discovery involves making small structural modifications to known bioactive molecules. Acetaldehyde, (1H-indol-4-yloxy)- can be viewed as an isomer of the well-known tryptophan metabolite indole-3-acetaldehyde. pcbiochemres.comnih.gov By moving the functional group from the C3-position to the C4-position via an ether linkage, researchers can explore new chemical space. This change alters the molecule's three-dimensional shape, electronic properties, and hydrogen bonding capabilities, potentially leading to new or improved interactions with biological targets.

Fragment-Based Design: This approach involves identifying small molecular fragments that bind to a biological target and then linking them together to create a more potent lead compound. The (1H-indol-4-yloxy) motif could be considered one such fragment, valued for its ability to form specific interactions, which is then combined with the acetaldehyde fragment to build a candidate molecule.

Computational and Theoretical Chemistry: Modern research on novel molecules is often preceded by computational modeling. nih.gov Theoretical studies, such as Time-Dependent Density Functional Theory (TD-DFT), can predict the electronic and photophysical properties of new indole derivatives, including those substituted at the 4-position. nih.gov These predictions can help prioritize synthetic targets and guide the search for molecules with specific characteristics, such as fluorescence for use as biological probes.

Overview of Current Research Trajectories and Challenges for Acetaldehyde, 1h Indol 4 Yloxy

Retrosynthetic Analysis and Key Disconnections for Acetaldehyde, (1H-indol-4-yloxy)-

A thorough retrosynthetic analysis of the target molecule, Acetaldehyde, (1H-indol-4-yloxy)-, reveals several key disconnections that form the basis for plausible synthetic routes. The primary strategic bond cleavages focus on the indole-oxygen ether linkage and the acetaldehyde side chain.

Disconnection Strategies Targeting the Indole-Oxygen Ether Linkage

The most logical retrosynthetic disconnection is the C-O bond of the ether linkage. This leads to two primary synthons: a 4-hydroxyindole derivative and a two-carbon electrophile bearing an acetaldehyde or a protected acetaldehyde equivalent. This approach is advantageous as 4-hydroxyindole is a well-established synthetic intermediate.

A common forward synthetic equivalent for this disconnection is the Williamson ether synthesis . This reaction involves the deprotonation of 4-hydroxyindole to form a more nucleophilic indoloxide, which then undergoes an SN2 reaction with a suitable electrophile like 2-haloacetaldehyde or a protected form such as a 2-haloacetal. The use of a protected acetaldehyde is often preferred due to the high reactivity and potential for self-condensation of the free aldehyde.

Another powerful strategy for forming the aryl ether bond is through metal-catalyzed cross-coupling reactions . The two main approaches are the Ullmann condensation and the Buchwald-Hartwig etherification. In an Ullmann-type reaction, a 4-haloindole could be coupled with a protected form of ethylene (B1197577) glycol, such as 2-bromoethanol (B42945) protected as a silyl (B83357) ether, in the presence of a copper catalyst. Alternatively, a Buchwald-Hartwig approach would involve the palladium-catalyzed coupling of 4-hydroxyindole with a similar protected 2-bromoethanol derivative.

Disconnection Strategies for the Acetaldehyde Side Chain at the Oxygen

An alternative retrosynthetic approach involves disconnecting the C-C bond of the acetaldehyde side chain. This strategy would begin with a simpler ether, such as 4-(methoxymethoxy)-1H-indole, and then introduce the second carbon atom. However, this approach is generally less direct and more complex than targeting the ether linkage.

A more practical disconnection related to the side chain is at the C-O bond, but with a different synthon for the two-carbon unit. For instance, one could envision reacting 4-hydroxyindole with ethylene oxide. This would yield 2-(1H-indol-4-yloxy)ethanol, which can then be oxidized to the desired acetaldehyde derivative. This two-step sequence offers a reliable method for introducing the acetaldehyde moiety.

Novel Reaction Pathways for the Construction of the 1H-Indol-4-yloxy Moiety

The construction of the 1H-indol-4-yloxy moiety is central to the synthesis of the target molecule. Modern synthetic methods offer significant advantages over classical approaches in terms of efficiency, selectivity, and functional group tolerance.

Metal-Catalyzed Coupling Reactions for Indole Ether Formation

As mentioned in the retrosynthetic analysis, metal-catalyzed cross-coupling reactions are powerful tools for the formation of the indole-oxygen bond.

The Ullmann condensation traditionally requires harsh reaction conditions. However, modern modifications utilizing ligands such as 1,10-phenanthroline (B135089) and specific copper(I) salts allow the reaction to proceed under milder conditions with a broader substrate scope.

The Buchwald-Hartwig O-arylation has emerged as a highly versatile and efficient method for the formation of aryl ethers. This palladium-catalyzed reaction typically employs a phosphine (B1218219) ligand and a base. The choice of ligand is crucial for achieving high yields and can be tailored to the specific substrates.

| Reaction Type | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Ullmann Condensation | CuI / 1,10-phenanthroline | Cs2CO3 | Toluene | 110 | 75-90 |

| Buchwald-Hartwig Etherification | Pd2(dba)3 / Xantphos | K3PO4 | Dioxane | 100 | 80-95 |

Organocatalytic Approaches to Indole-Oxygen Bond Formation

While metal-catalyzed reactions are prevalent, organocatalytic methods for the formation of aryl ethers are gaining attention due to their metal-free nature, which can be advantageous in the synthesis of pharmaceutical compounds. These reactions often rely on the activation of the substrates through non-covalent interactions with the catalyst. For instance, chiral phosphoric acids have been shown to catalyze the enantioselective alkylation of phenols, a strategy that could potentially be adapted for the synthesis of chiral derivatives of Acetaldehyde, (1H-indol-4-yloxy)-.

Stereoselective and Enantioselective Synthesis of Chiral Derivatives of Acetaldehyde, (1H-indol-4-yloxy)-

The synthesis of enantiomerically pure derivatives of Acetaldehyde, (1H-indol-4-yloxy)- is of significant interest, particularly for applications in medicinal chemistry. This can be achieved through several strategies.

One approach involves the use of a chiral starting material. For example, the etherification of 4-hydroxyindole could be performed with an enantiomerically pure two-carbon synthon, such as a chiral protected 2-haloethanol derivative.

Alternatively, a racemic mixture of a key intermediate, such as 2-(1H-indol-4-yloxy)ethanol, could be resolved into its constituent enantiomers. This can be accomplished through classical resolution with a chiral acid or through enzymatic kinetic resolution.

Furthermore, asymmetric synthesis can be employed to directly generate the chiral center. This could involve an organocatalytic enantioselective alkylation of 4-hydroxyindole with a suitable electrophile. The development of such methods is an active area of research.

| Asymmetric Strategy | Method | Chiral Catalyst/Reagent | Typical ee (%) |

| Chiral Building Block | Williamson ether synthesis | (R)- or (S)-glycidol derivative | >98 |

| Kinetic Resolution | Enzymatic acylation | Lipase | >95 |

| Asymmetric Catalysis | Organocatalytic O-alkylation | Chiral Phosphoric Acid | 80-95 |

The oxidation of an enantiomerically pure 2-(1H-indol-4-yloxy)ethanol to the corresponding chiral acetaldehyde derivative must be performed under mild conditions to avoid racemization. Reagents such as Dess-Martin periodinane or a Swern oxidation are well-suited for this transformation.

Asymmetric Catalysis in the Formation of Chiral Centers within the Framework of Acetaldehyde, (1H-indol-4-yloxy)-

The introduction of a chiral center is a critical step in the synthesis of many biologically active molecules. For a compound like Acetaldehyde, (1H-indol-4-yloxy)-, which possesses a chiral carbon atom at the α-position to the aldehyde group, asymmetric catalysis offers a powerful approach to control its stereochemistry. While specific examples for the direct asymmetric synthesis of Acetaldehyde, (1H-indol-4-yloxy)- are not extensively documented in the literature, established organocatalytic methods for the α-functionalization of aldehydes can be applied.

One such powerful strategy is the organocatalytic asymmetric α-oxidation of aldehydes . This method allows for the direct introduction of an oxygen atom at the α-position of an aldehyde in an enantioselective manner. acs.orgnih.gov The reaction is typically catalyzed by a chiral amine, such as proline or its derivatives, which forms a chiral enamine intermediate with the aldehyde. This intermediate then reacts with an electrophilic oxygen source, like nitrosobenzene, to yield the α-oxyaldehyde with high enantioselectivity. acs.org This approach could be envisioned for the synthesis of chiral Acetaldehyde, (1H-indol-4-yloxy)- by starting with a suitable precursor that already contains the (1H-indol-4-yloxy) moiety attached to an ethyl group, which can then be oxidized.

Another relevant approach is the catalytic asymmetric synthesis of hydroxy enol ethers . This method provides a non-aldol route to enantioenriched β-hydroxy aldehydes, which are structurally related to the target molecule. acs.orgnih.govacs.org The process involves the asymmetric addition of a vinyl ether to an aldehyde, catalyzed by a chiral ligand, followed by hydrolysis of the resulting enol ether. acs.orgnih.govacs.org This strategy could be adapted to construct the chiral backbone of Acetaldehyde, (1H-indol-4-yloxy)-.

Furthermore, organocatalytic asymmetric intermolecular dehydrogenative α-alkylation of aldehydes using molecular oxygen as a green oxidant presents another avenue. This reaction allows for the formation of a C-C bond at the α-position of an aldehyde with high enantioselectivity and atom economy. nih.gov

The table below summarizes potential organocatalytic approaches for the asymmetric synthesis of the chiral center in Acetaldehyde, (1H-indol-4-yloxy)-.

| Catalytic Approach | Catalyst Type | Potential Application to Acetaldehyde, (1H-indol-4-yloxy)- | Key Advantages |

| Asymmetric α-Oxidation | Chiral amines (e.g., proline) | Direct oxidation of a precursor aldehyde. | High enantioselectivity, mild conditions. acs.org |

| Asymmetric Hydroxy Enol Ether Synthesis | Chiral amino alcohol ligands | Two-carbon homologation of a precursor aldehyde. | Access to β-hydroxy aldehydes. acs.orgnih.gov |

| Dehydrogenative α-Alkylation | Chiral amines | Formation of the aldehyde from a precursor. | Use of O2 as oxidant, high atom economy. nih.gov |

Chiral Auxiliary and Auxiliary-Free Methodologies for Stereocontrol

In addition to asymmetric catalysis, chiral auxiliaries provide a reliable method for controlling stereochemistry. The Evans chiral auxiliary is a well-established tool in asymmetric aldol (B89426) reactions, allowing for the diastereoselective formation of β-hydroxy carbonyl compounds. wikipedia.orgresearchgate.net In a potential synthesis of a precursor to Acetaldehyde, (1H-indol-4-yloxy)-, a chiral oxazolidinone auxiliary could be attached to a suitable carboxylic acid derivative. The resulting chiral enolate would then react with an appropriate electrophile, and subsequent removal of the auxiliary would yield the desired chiral product. wikipedia.org

Green Chemistry Principles in the Synthesis of Acetaldehyde, (1H-indol-4-yloxy)-

The principles of green chemistry aim to design chemical processes that are environmentally benign. For the synthesis of Acetaldehyde, (1H-indol-4-yloxy)- and its derivatives, several green chemistry strategies can be implemented.

Solvent-Free and Aqueous-Phase Synthetic Strategies

The use of hazardous organic solvents is a major contributor to the environmental impact of chemical synthesis. Therefore, developing solvent-free or aqueous-phase synthetic routes is highly desirable.

Solvent-free reactions, often facilitated by microwave irradiation, can accelerate reaction times and improve yields. acs.orgnih.gov For instance, the synthesis of 4-hydroxyindole, a key precursor for the (1H-indol-4-yloxy) moiety, has been achieved under solvent-free conditions using microwave assistance. acs.org The synthesis of pindolol (B1678383), a related (1H-indol-4-yloxy) compound, also utilizes aqueous media in its synthesis. actascientific.com The condensation of 4-hydroxyindole with epichlorohydrin (B41342) can be performed in an aqueous medium with a base, demonstrating the feasibility of aqueous-phase synthesis for this class of compounds. acs.org

Atom Economy and Sustainable Synthetic Route Design

Atom economy is a measure of the efficiency of a chemical reaction in incorporating the atoms of the reactants into the final product. Reactions with high atom economy are inherently more sustainable as they generate less waste. acs.org Addition and cycloaddition reactions are classic examples of atom-economical transformations.

In the context of synthesizing Acetaldehyde, (1H-indol-4-yloxy)-, designing a route that maximizes atom economy is a key consideration. For example, a patent describes a method for synthesizing 4-hydroxyindole from 1,3-cyclohexanedione (B196179) and 2-aminoethanol, which aims for high atom economy. google.com Multicomponent reactions (MCRs) are another powerful tool for achieving high atom economy by combining three or more reactants in a single step to form a complex product. researchgate.net The design of a synthetic route for Acetaldehyde, (1H-indol-4-yloxy)- could potentially incorporate an MCR to construct the indole core or to introduce the acetaldehyde side chain in a highly efficient manner.

The table below highlights green chemistry considerations for the synthesis of the target compound.

| Green Chemistry Principle | Application in Synthesis | Example/Potential Benefit |

| Solvent Selection | Solvent-free or aqueous-phase reactions. | Reduced use of hazardous solvents, simplified workup. acs.orgactascientific.com |

| Atom Economy | Use of addition reactions, MCRs, and catalytic methods. | Minimized waste generation, increased efficiency. acs.orggoogle.comresearchgate.net |

| Energy Efficiency | Microwave-assisted synthesis. | Faster reaction times, lower energy consumption. acs.org |

Flow Chemistry and Continuous Processing for the Synthesis of Acetaldehyde, (1H-indol-4-yloxy)-

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages, including enhanced safety, improved heat and mass transfer, and simplified scale-up.

Microreactor Technologies in Reaction Optimization and Scale-Up

Microreactors , with their small channel dimensions, provide a large surface-area-to-volume ratio, leading to excellent control over reaction parameters such as temperature and mixing. cardiff.ac.ukresearchgate.net This precise control allows for rapid reaction optimization and can lead to higher yields and selectivities compared to batch processes.

The synthesis of indole derivatives has been successfully demonstrated in microreactor systems. cardiff.ac.ukresearchgate.net For the synthesis of Acetaldehyde, (1H-indol-4-yloxy)-, a flow-based approach could be employed for key steps, such as the formation of the indole ring or the introduction of the side chain. For example, the synthesis of pindolol, which shares the (1H-indol-4-yloxy) core, could be adapted to a continuous flow process, potentially improving safety and efficiency, especially for reactions involving hazardous reagents or unstable intermediates.

The table below outlines the potential benefits of using microreactor technology for the synthesis.

| Feature of Microreactors | Advantage for Synthesis | Potential Impact on Acetaldehyde, (1H-indol-4-yloxy)- Synthesis |

| High Surface-to-Volume Ratio | Enhanced heat and mass transfer. | Improved reaction control, higher yields, and selectivity. |

| Precise Residence Time Control | Accurate control over reaction time. | Optimization of reaction conditions and minimization of side products. |

| Small Reaction Volumes | Increased safety. | Safe handling of potentially hazardous reagents or intermediates. |

| Ease of Scale-Up | Numbering-up of reactors. | Straightforward transition from laboratory to production scale. |

Reactor Design and Process Intensification Considerations

The synthesis of Acetaldehyde, (1H-indol-4-yloxy)- and its analogs necessitates advanced reactor technologies and process intensification strategies to enhance efficiency, safety, and scalability. Traditional batch reactors often present limitations in heat and mass transfer, leading to longer reaction times, potential side product formation, and challenges in maintaining consistent product quality. eurekalert.org Consequently, the pharmaceutical and fine chemical industries are increasingly adopting continuous flow reactors and other intensified systems for the production of complex heterocyclic molecules like indole derivatives. cetjournal.it

Microreactors and Flow Chemistry

Continuous flow synthesis, particularly utilizing microreactors, offers significant advantages for the synthesis of indole-based compounds. eurekalert.org Microreactors, characterized by channels with inner diameters typically in the sub-millimeter range, provide an exceptionally high surface-area-to-volume ratio. eurekalert.org This feature allows for precise control over reaction parameters such as temperature and mixing, which is crucial for managing highly exothermic or rapid reactions often encountered in indole synthesis. eurekalert.orgcetjournal.it

For the synthesis of indole derivatives, flow chemistry enables rapid optimization of reaction conditions. For instance, in a continuous flow Fischer indole synthesis, reaction times have been significantly reduced to minutes, compared to hours in batch processes, while achieving high yields. mdpi.comresearchgate.net A study on the synthesis of 2-(1H-indol-3-yl)thiazole derivatives using a microreactor system demonstrated the generation of complex molecules in less than 15 minutes with high yields (38%–82% over three steps without intermediate isolation). nih.gov This rapid synthesis is attributed to the efficient heat transfer and mixing within the microreactor, which minimizes the formation of unwanted byproducts that can arise from the instability of indole intermediates. eurekalert.org

The application of microwave-assisted continuous flow synthesis has also proven effective. In one instance, a Fischer indole synthesis was achieved with a residence time of just 30 seconds, inhibiting the formation of side-products. mdpi.com Such short reaction times, combined with the scalability of flow chemistry, make these approaches highly attractive for industrial production. mdpi.com

Table 1: Comparison of Reactor Technologies for Indole Derivative Synthesis

| Reactor Type | Key Advantages | Typical Residence Time | Temperature Control | Scalability | Reference |

|---|---|---|---|---|---|

| Batch Reactor | Versatile for various reactions | Hours to days | Challenging for exothermic reactions | Difficult, often requires re-optimization | cetjournal.it |

| Microreactor (Flow) | Excellent heat/mass transfer, precise control, enhanced safety | Seconds to minutes | Excellent | Straightforward by parallelization | eurekalert.orgnih.gov |

| Tubular Reactor (Flow) | Good for high-pressure/temperature, scalable | Minutes to hours | Good | Good | cetjournal.itresearchgate.net |

| Microwave-Assisted Flow Reactor | Rapid heating, very short reaction times | Seconds to minutes | Excellent | Moderate | mdpi.com |

Process Intensification through Catalysis and Reactor Integration

Process intensification for the synthesis of Acetaldehyde, (1H-indol-4-yloxy)- would also involve the use of highly efficient catalytic systems within advanced reactor designs. Heterogeneous catalysts, such as palladium-loaded metal-organic frameworks (MOFs), have been shown to be effective for the C2-H arylation of indoles. researchgate.net The use of such solid catalysts in packed-bed or wall-coated flow reactors can simplify product purification by eliminating the need to separate the catalyst from the reaction mixture. This integration of reaction and separation steps is a key principle of process intensification.

The choice of reactor material and design is also critical. For reactions involving corrosive reagents, such as the use of HBr to catalyze a Fischer indole synthesis, the reactor must be constructed from chemically resistant materials. nih.gov The use of tubular reactors in series has been identified as an optimal configuration for managing thermal control in highly exothermic reactions, enhancing the inherent safety of the process compared to mixed reactors. cetjournal.it

Table 2: Illustrative Process Parameters for Continuous Flow Synthesis of Indole Derivatives

| Reaction Type | Catalyst | Reactor System | Temperature (°C) | Residence Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Fischer Indole Synthesis | Acetic Acid | Microwave-assisted flow | 150 | 3 min | 96 | mdpi.com |

| Hemetsberger–Knittel | None (Thermal) | Stainless steel heating loop | 220 | 30 s | High-yielding | mdpi.com |

| Reductive Cyclization | Pd(OAc)₂ | Pressurized flow reactor | 140 | 15-30 min | Good to excellent | researchgate.net |

| Hantzsch/Fischer Synthesis | HBr (in situ) | Two-chip glass microreactor | 150-200 | ~14 min | 38-82 | nih.gov |

Reactivity Profiling of the Acetaldehyde Moiety

The acetaldehyde group appended to the indole ring at the 4-position via an ether linkage is a key site for a variety of chemical modifications. Its reactivity is governed by the electrophilic nature of the carbonyl carbon and the acidity of the α-protons.

Detailed Studies on Nucleophilic Additions and Condensation Reactions of the Aldehyde Group

The aldehyde functionality of Acetaldehyde, (1H-indol-4-yloxy)- is susceptible to attack by a wide range of nucleophiles. These reactions typically proceed through the formation of a tetrahedral intermediate. Common nucleophilic addition reactions include the formation of cyanohydrins, acetals, and hemiacetals.

Condensation reactions, which involve the initial nucleophilic addition followed by a dehydration step, are also prevalent. For instance, the reaction with primary amines yields imines (Schiff bases), while secondary amines lead to the formation of enamines. The well-known Wittig reaction, utilizing phosphorus ylides, can be employed to convert the aldehyde into an alkene, providing a valuable tool for carbon-carbon bond formation.

A significant class of condensation reactions involves enolates or enol equivalents as nucleophiles. The aldol condensation, for example, would involve the reaction of the aldehyde with an enolate to form a β-hydroxy aldehyde, which can subsequently dehydrate to an α,β-unsaturated aldehyde. Similarly, the Knoevenagel condensation with active methylene (B1212753) compounds, such as malonic esters, would lead to the formation of new carbon-carbon double bonds. The reactivity in these condensation reactions is influenced by the choice of catalyst, which can be either acidic or basic, and the reaction conditions.

| Reaction Type | Nucleophile | Product Type | General Conditions |

| Nucleophilic Addition | HCN | Cyanohydrin | Basic (e.g., NaCN/HCN) |

| R-OH | Hemiacetal/Acetal | Acid or base catalysis | |

| Condensation | R-NH₂ | Imine (Schiff Base) | Mild acid or base catalysis |

| R₂NH | Enamine | Acid catalysis, water removal | |

| Wittig Reaction | Ph₃P=CHR | Alkene | Aprotic solvent |

| Aldol Condensation | Enolate | β-Hydroxy aldehyde | Acid or base catalysis |

| Knoevenagel Condensation | CH₂(CO₂R)₂ | α,β-Unsaturated ester | Base catalysis (e.g., piperidine) |

Investigations into Oxidation and Reduction Pathways of the Aldehyde Functionality

The aldehyde group of Acetaldehyde, (1H-indol-4-yloxy)- can be readily oxidized to the corresponding carboxylic acid, (1H-indol-4-yloxy)acetic acid. A variety of oxidizing agents can achieve this transformation, ranging from mild reagents like Tollens' reagent (silver nitrate (B79036) in ammonia) and Fehling's solution to stronger oxidants such as potassium permanganate (B83412) (KMnO₄) and chromic acid (H₂CrO₄). The choice of oxidant is crucial to avoid unwanted side reactions on the electron-rich indole nucleus.

Conversely, the aldehyde can be reduced to the corresponding primary alcohol, 2-(1H-indol-4-yloxy)ethanol. This reduction can be accomplished using various reducing agents. Catalytic hydrogenation over metal catalysts like palladium, platinum, or nickel is an effective method. Alternatively, hydride reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly employed. Sodium borohydride is generally preferred for its milder nature and better functional group tolerance, reducing the risk of over-reduction or reaction with other parts of the molecule.

| Transformation | Reagent | Product | Typical Conditions |

| Oxidation | Tollens' Reagent (Ag(NH₃)₂⁺) | Carboxylic Acid | Aqueous, mild heating |

| Potassium Permanganate (KMnO₄) | Carboxylic Acid | Basic, then acidic workup | |

| Chromic Acid (H₂CrO₄) | Carboxylic Acid | Acidic, aqueous acetone (B3395972) | |

| Reduction | Sodium Borohydride (NaBH₄) | Primary Alcohol | Protic solvent (e.g., ethanol, methanol) |

| Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | Aprotic solvent (e.g., THF, ether), followed by aqueous workup | |

| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | Primary Alcohol | Pressurized H₂ gas, various solvents |

Electrophilic and Nucleophilic Aromatic Substitution Reactions of the Indole Nucleus

The indole ring system is inherently electron-rich and thus highly susceptible to electrophilic attack. The presence of the (acyloxy)methyl substituent at the 4-position influences the regioselectivity of these reactions.

Regioselectivity and Electronic Effects in Indole Functionalization

Electrophilic aromatic substitution (SₑAr) is a fundamental reaction of indoles. The pyrrole (B145914) ring is significantly more activated towards electrophiles than the benzene (B151609) ring. In unsubstituted indole, the C3 position is the most nucleophilic and therefore the primary site of electrophilic attack. This preference is explained by the ability of the nitrogen atom to stabilize the resulting cationic intermediate (the arenium ion) through resonance.

For Acetaldehyde, (1H-indol-4-yloxy)-, the ether-linked substituent at the C4 position will exert an electronic effect on the indole nucleus. The oxygen atom, through its lone pairs, is an electron-donating group by resonance, which further activates the ring towards electrophilic substitution. This activating effect is expected to be most pronounced at the ortho and para positions relative to the substituent. In this case, the C5 and C7 positions are ortho, and the C3 position can be considered para-like with respect to the nitrogen's influence. Therefore, electrophilic attack is still highly favored at the C3 position. However, the activating effect of the 4-oxy substituent may also lead to substitution at the C5 or C7 positions, particularly if the C3 position is blocked. The aldehyde group in the side chain is an electron-withdrawing group, but its influence on the aromatic ring's reactivity is transmitted through the ether linkage and is generally weaker than the directing effects of the indole nitrogen and the 4-oxy group.

Application of Mechanistic Probes for Aromatic Reactivity Investigations

To experimentally determine the regioselectivity and electronic effects, various mechanistic probes can be employed. Competition experiments, where Acetaldehyde, (1H-indol-4-yloxy)- is reacted with a limited amount of an electrophile in the presence of a standard substrate like indole, can provide a quantitative measure of its relative reactivity.

Kinetic isotope effect (KIE) studies, by comparing the reaction rates of the deuterated and non-deuterated indole derivatives, can help to elucidate the rate-determining step of the substitution reaction. A significant KIE would suggest that the C-H bond breaking is part of the rate-determining step.

Computational methods, such as density functional theory (DFT), are powerful tools for predicting the most likely sites of electrophilic attack by calculating the electron density at each position of the indole ring and the stability of the possible reaction intermediates. These calculations can provide valuable insights into the electronic landscape of the molecule and support experimental findings.

Nucleophilic aromatic substitution (SₙAr) on the indole nucleus is generally difficult due to the electron-rich nature of the ring system. Such reactions typically require the presence of strong electron-withdrawing groups on the ring and a good leaving group. For Acetaldehyde, (1H-indol-4-yloxy)-, SₙAr reactions are not expected to be favorable unless the indole ring is further modified with potent electron-withdrawing substituents.

Intramolecular Cyclization and Rearrangement Reactions Involving Acetaldehyde, (1H-indol-4-yloxy)-

The bifunctional nature of Acetaldehyde, (1H-indol-4-yloxy)- makes it an interesting substrate for intramolecular reactions. The aldehyde moiety can act as an electrophile, and the indole nucleus, particularly the C3 and C5 positions, can act as a nucleophile.

Intramolecular cyclization reactions could potentially lead to the formation of new fused-ring systems. For example, under acidic conditions, the aldehyde could be protonated, increasing its electrophilicity and facilitating an intramolecular Friedel-Crafts-type reaction. Attack from the C3 position would lead to a five-membered ring fused to the indole core, while attack from the C5 position would result in a six-membered ring. The regioselectivity of such cyclizations would depend on the relative nucleophilicity of the C3 and C5 positions and the stability of the resulting fused-ring system. Studies on related 4-substituted indoles have shown that both C3 and C5 cyclizations are possible, with the outcome often depending on the specific substrate and reaction conditions.

Rearrangement reactions are also a possibility, particularly under acidic conditions where carbocationic intermediates can be formed. For instance, a Claisen-type rearrangement of the ether linkage is conceivable, although it would require specific conditions to promote the migration of the acetaldehyde-containing group from the oxygen at C4 to a carbon atom of the indole ring.

The exploration of these intramolecular reactions could provide access to novel and complex heterocyclic scaffolds with potential applications in medicinal chemistry and materials science.

In-depth Mechanistic Analysis of Acetaldehyde, (1H-indol-4-yloxy)- Remains an Unexplored Area of Research

A thorough investigation into the chemical reactivity of Acetaldehyde, (1H-indol-4-yloxy)-, a specific indole derivative with the CAS number 95232-55-6, reveals a significant gap in the existing scientific literature. Despite its defined structure, featuring an acetaldehyde moiety linked to the 4-position of an indole ring via an ether bond, detailed mechanistic studies concerning its behavior in a range of sophisticated organic reactions appear to be unpublished. Consequently, a comprehensive discussion of its involvement in pericyclic reactions, intramolecular rearrangements, cascade reactions, and catalytic transformations is not currently possible based on available research.

The specific areas of interest, including pericyclic reactions and intramolecular rearrangements within the compound's framework, cascade reactions leading to complex polycyclic architectures, transition metal-catalyzed transformations, and organocatalytic activation, represent advanced topics in organic chemistry that necessitate dedicated and specific research. At present, the scientific community has not published findings that would elucidate the mechanistic pathways of Acetaldehyde, (1H-indol-4-yloxy)- under these conditions.

While general principles of indole chemistry and acetaldehyde reactivity are well-established, the unique electronic and steric properties imparted by the 4-yloxy linkage would undoubtedly influence its reactivity in ways that cannot be accurately predicted without experimental data. The exploration of such reaction mechanisms requires targeted synthesis of the substrate followed by rigorous experimentation and analysis to identify intermediates, transition states, and final products, and to understand the kinetics and thermodynamics of the transformations.

The absence of published research in these specific areas for Acetaldehyde, (1H-indol-4-yloxy)- underscores a novel opportunity for future chemical investigation. The synthesis and subsequent study of this compound's reactivity could yield valuable insights into the chemistry of functionalized indoles and contribute to the development of new synthetic methodologies.

Quantum Chemical Characterization of Electronic Structure and Bonding

Detailed quantum chemical characterization of "Acetaldehyde, (1H-indol-4-yloxy)-" remains an area for future investigation. Such studies would be invaluable in understanding the fundamental electronic properties of the molecule.

Density Functional Theory (DFT) Studies on Molecular Orbitals and Electron Density Distribution

No specific Density Functional Theory (DFT) studies on the molecular orbitals and electron density distribution of "Acetaldehyde, (1H-indol-4-yloxy)-" have been reported. DFT calculations are a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for determining the electronic structure of molecules. pnnl.govmdpi.com Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be crucial in predicting the molecule's reactivity, with the HOMO indicating its electron-donating capabilities and the LUMO its electron-accepting potential. mdpi.com Furthermore, mapping the electron density distribution would reveal the regions of the molecule that are electron-rich or electron-poor, offering clues about its intermolecular interactions. mdpi.com

Natural Bond Orbital (NBO) Analysis and Bond Critical Point Analysis

There is no available research that has performed Natural Bond Orbital (NBO) or bond critical point analysis on "Acetaldehyde, (1H-indol-4-yloxy)-". NBO analysis is a powerful tool for translating the complex wavefunctions obtained from quantum chemical calculations into a more intuitive chemical language of bonds, lone pairs, and intermolecular interactions. wisc.edu This method quantifies the delocalization of electron density and the strength of hyperconjugative interactions, which are key to understanding molecular stability. rsc.orgresearchgate.net Bond critical point analysis, a component of the Quantum Theory of Atoms in Molecules (QTAIM), would further elucidate the nature of the chemical bonds within the molecule.

Conformational Analysis and Molecular Dynamics Simulations

The dynamic behavior and conformational preferences of "Acetaldehyde, (1H-indol-4-yloxy)-" have not been explored through computational methods in any published studies.

Exploration of Energy Landscapes and Relative Stabilities of Conformers

A systematic exploration of the potential energy surface of "Acetaldehyde, (1H-indol-4-yloxy)-" to identify its various conformers and their relative stabilities has not been conducted. Such an analysis would involve rotating the flexible bonds within the molecule and calculating the energy at each step to map out the conformational landscape. mdpi.com This information is vital for understanding which three-dimensional structures the molecule is likely to adopt under different conditions.

Dynamic Behavior and Rotational Barriers of Key Functional Groups

Molecular dynamics (MD) simulations, which simulate the movement of atoms and molecules over time, have not been applied to "Acetaldehyde, (1H-indol-4-yloxy)-". nih.govarxiv.org MD simulations would provide a detailed picture of the molecule's flexibility, including the rotational barriers of the ether linkage and the acetaldehyde side chain. nih.gov Understanding these dynamic properties is essential for predicting how the molecule might interact with other molecules, such as biological receptors.

Reaction Mechanism Elucidation via Computational Methods

There are no computational studies that elucidate the reaction mechanisms involving "Acetaldehyde, (1H-indol-4-yloxy)-". Computational methods are frequently used to map out reaction pathways, identify transition states, and calculate activation energies, providing a detailed understanding of how chemical reactions occur. pnnl.gov Future research in this area could explore potential metabolic pathways or the synthesis of this compound.

Characterization of Transition States and Mapping of Reaction Pathways

The reactivity of the aldehyde functional group in "Acetaldehyde, (1H-indol-4-yloxy)-" is a key area of interest. Computational chemistry provides powerful tools to map the potential energy surface (PES) for its reactions, such as nucleophilic addition or oxidation. A critical aspect of this mapping is the identification and characterization of transition states (TS), which are the highest energy points along a reaction coordinate and govern the reaction kinetics.

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in locating these fleeting structures. nih.gov For a reaction like the addition of a nucleophile to the carbonyl carbon, a transition state search algorithm would be employed to find the saddle point on the PES connecting the reactants and the tetrahedral intermediate. The nature of the transition state is confirmed by frequency analysis, where a single imaginary frequency corresponding to the motion along the reaction coordinate is expected. researchgate.net

For instance, in the hydrogenation of acetaldehyde to ethanol, a transition state is located, and its structure affirmed by the presence of an imaginary frequency in frequency calculations. researchgate.net The reaction pathway can then be traced using Intrinsic Reaction Coordinate (IRC) calculations, which follow the path of steepest descent from the transition state down to the reactants and products, thus mapping the entire reaction pathway. researchgate.net Quantum chemical studies on acetaldehyde formation have identified multiple transition states on both triplet and singlet potential energy surfaces. nih.govrsc.org

Table 1: Hypothetical Transition State Properties for the Hydride Addition to Acetaldehyde, (1H-indol-4-yloxy)-

| Parameter | Value |

| Method/Basis Set | DFT (B3LYP)/6-31G(d) |

| Imaginary Frequency | -450 cm⁻¹ |

| Activation Energy (kcal/mol) | 15.2 |

| Key Bond Distance (C-H) | 1.85 Å |

| Key Bond Angle (Nu-C-O) | 105.3° |

This table presents hypothetical data representative of what would be calculated for the transition state of a hydride addition to the title compound.

Investigation of Solvent Effects on Reaction Energetics and Kinetics

Chemical reactions are seldom carried out in the gas phase; the surrounding solvent can significantly influence reaction energetics and kinetics. jlu.edu.cn Computational models can account for these effects through either implicit or explicit solvent models.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. This approach is computationally efficient and can provide valuable insights into how the polarity of the solvent stabilizes or destabilizes reactants, products, and transition states. jlu.edu.cnrsc.org For "Acetaldehyde, (1H-indol-4-yloxy)-", a polar solvent would be expected to stabilize the polar transition state of a nucleophilic addition more than the less polar reactants, thereby lowering the activation barrier. DFT calculations on similar reactions have shown that charged intermediates are favored by more polar solvents. acs.org

Explicit solvent models involve including a number of solvent molecules directly in the quantum mechanical calculation. While more computationally demanding, this method allows for the study of specific solute-solvent interactions, such as hydrogen bonding between the carbonyl oxygen of "Acetaldehyde, (1H-indol-4-yloxy)-" and a protic solvent. Molecular dynamics (MD) simulations can also be employed to study these interactions in detail. jlu.edu.cn Studies on the oxidation of acetaldehyde have demonstrated that the choice of solvent can significantly impact reaction rates. researchgate.net

Table 2: Hypothetical Solvent Effects on the Activation Energy of a Reaction involving Acetaldehyde, (1H-indol-4-yloxy)-

| Solvent | Dielectric Constant | Activation Energy (kcal/mol) |

| Gas Phase | 1 | 20.5 |

| Chloroform | 4.8 | 17.8 |

| Ethanol | 24.6 | 15.1 |

| Water | 80.1 | 14.2 |

This table illustrates the expected trend of decreasing activation energy with increasing solvent polarity for a reaction with a polar transition state.

Prediction of Spectroscopic Properties from First Principles

Theoretical Prediction of Nuclear Magnetic Resonance (NMR) Chemical Shifts and Coupling Constants

First-principles calculations of NMR parameters are a powerful tool for structure elucidation. Using methods like Gauge-Including Atomic Orbital (GIAO) within a DFT framework, it is possible to predict the ¹H and ¹³C chemical shifts of "Acetaldehyde, (1H-indol-4-yloxy)-". nih.govnih.govnyu.edu These calculations provide the absolute shielding tensors for each nucleus, which are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. mdpi.com

The accuracy of these predictions is highly dependent on the chosen functional and basis set, as well as the inclusion of solvent effects. comporgchem.com For complex molecules, conformational averaging is also crucial, as the observed chemical shifts are a population-weighted average of the shifts for all significantly populated conformers. comporgchem.com Theoretical calculations have been successfully used to distinguish between different diastereomers by predicting their NMR spectra. comporgchem.com Studies on 1-substituted indoles have shown a fair agreement between experimentally determined and theoretically calculated carbon-proton coupling constants. journals.co.za

Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts (ppm) for Acetaldehyde, (1H-indol-4-yloxy)-

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl C | 198.5 |

| Aldehyde CH | 48.2 |

| Indole C4-O | 152.3 |

| Indole C7a | 136.8 |

This table shows representative predicted chemical shifts for key carbon atoms in the title compound, calculated using a DFT/GIAO approach.

Vibrational Spectroscopy (Infrared and Raman) Analysis and Mode Assignment

Theoretical calculations are indispensable for the interpretation of experimental infrared (IR) and Raman spectra. By performing a frequency calculation on the optimized geometry of "Acetaldehyde, (1H-indol-4-yloxy)-", a set of harmonic vibrational frequencies and their corresponding intensities can be obtained. researchgate.net These calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data.

Each calculated frequency corresponds to a specific normal mode of vibration, and visualizing these modes allows for a detailed assignment of the experimental spectral bands. researchgate.net For "Acetaldehyde, (1H-indol-4-yloxy)-", characteristic vibrational modes would include the C=O stretch of the aldehyde, the C-O-C ether stretch, and various vibrations of the indole ring. libretexts.org For instance, the IR spectra of ethers typically show a strong C-O stretching band between 1000 and 1300 cm⁻¹. libretexts.org

Table 4: Hypothetical Predicted Vibrational Frequencies (cm⁻¹) for Acetaldehyde, (1H-indol-4-yloxy)-

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) |

| C=O Stretch | 1785 | 1725 |

| Aromatic C=C Stretch | 1630 | 1585 |

| C-O-C Asymmetric Stretch | 1280 | 1245 |

| N-H Stretch | 3550 | 3450 |

This table provides examples of predicted and scaled vibrational frequencies for characteristic functional groups in the title compound.

Cheminformatics Approaches and Predictive Modeling for Chemical Reactivity

Descriptor Generation and Feature Selection for Chemical Transformation Outcomes

Cheminformatics provides a complementary approach to first-principles calculations by using molecular descriptors to build predictive models for chemical properties and reactivity. For a molecule like "Acetaldehyde, (1H-indol-4-yloxy)-", a wide range of descriptors can be calculated. These can be simple 0D descriptors like molecular weight or atom counts, 1D descriptors representing the presence of certain functional groups, 2D descriptors based on the molecular graph (e.g., topological indices), or 3D descriptors derived from the molecular geometry. libretexts.org

In the context of predicting the outcome of a chemical transformation, these descriptors are used as features in a machine learning model. For a series of related indole derivatives, for example, one could build a Quantitative Structure-Activity Relationship (QSAR) model to predict their reactivity in a specific reaction. nih.govnih.govpku.edu.cn A crucial step in this process is feature selection, where the most relevant descriptors for the property of interest are identified. This not only improves the predictive power of the model but can also provide insights into the underlying chemical factors governing the reactivity. For aldehydes and ketones, the reactivity is influenced by steric hindrance and the electronic nature of the substituents, which can be captured by appropriate descriptors. libretexts.orgpressbooks.pub

Table 5: Examples of Molecular Descriptors for Acetaldehyde, (1H-indol-4-yloxy)-

| Descriptor Type | Descriptor Example | Value |

| 0D | Molecular Weight | 189.2 g/mol |

| 1D | Number of H-bond donors | 1 |

| 2D | Topological Polar Surface Area | 49.9 Ų |

| 3D | Molecular Volume | 175.3 ų |

This table lists hypothetical values for various molecular descriptors that could be generated for the title compound and used in predictive modeling.

Development of Predictive Models for Synthetic Accessibility and Reaction Yields

The predictive modeling process for a target molecule like Acetaldehyde, (1H-indol-4-yloxy)- would conceptually involve several key stages. Initially, a comprehensive dataset of reactions relevant to the formation of the core indole and ether linkages would be compiled from chemical literature and databases. For each reaction, critical parameters such as reactants, reagents, catalysts, solvents, temperature, and reaction time would be recorded, alongside the experimentally determined reaction yield.

Subsequently, a variety of computational techniques could be employed to build predictive models. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are foundational approaches. These models aim to correlate the structural and physicochemical properties of molecules with their synthetic accessibility or the yield of the reactions they participate in. For a series of analogues related to Acetaldehyde, (1H-indol-4-yloxy)-, descriptors such as electronic properties (e.g., atomic charges, dipole moments), steric parameters (e.g., molecular volume, surface area), and topological indices would be calculated. Statistical methods like multiple linear regression, partial least squares, and more advanced machine learning algorithms would then be used to derive a mathematical relationship between these descriptors and the synthetic outcomes.

More sophisticated approaches leveraging machine learning and deep learning are also becoming increasingly prevalent. These models can learn complex, non-linear relationships within the data. For instance, graph-based neural networks can directly process the molecular structure of reactants and reagents to predict reaction outcomes. Similarly, natural language processing (NLP) techniques can be applied to reaction representations, such as SMILES strings, to forecast yields.

A significant aspect of developing these models is the prediction of synthetic accessibility. This is often framed as a classification problem, where models predict whether a compound is "easy" or "difficult" to synthesize, or as a regression problem to estimate a "synthetic accessibility score." These scores are typically derived from an analysis of the complexity of the molecular structure and the availability of known synthetic routes to similar compounds.

While the specific application of these predictive models to Acetaldehyde, (1H-indol-4-yloxy)- has not been detailed in existing research, the general framework provides a powerful tool for chemists. By inputting the structure of the target molecule, these models could, in theory, suggest potential synthetic pathways, predict the likelihood of success for each step, and estimate the expected yield, thereby accelerating the process of chemical synthesis and discovery.

Advanced Analytical Methodologies for the Quantitative Analysis and Structural Elucidation of Acetaldehyde, 1h Indol 4 Yloxy in Complex Chemical Systems

Hyphenated Chromatographic Techniques for Separation and Quantification

Hyphenated chromatography, which combines the separation power of chromatography with the detection capabilities of mass spectrometry, stands as a cornerstone for the analysis of "Acetaldehyde, (1H-indol-4-yloxy)-" in complex mixtures. These techniques offer the requisite selectivity and sensitivity for both quantitative analysis and initial structural confirmation.

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds. However, due to the polarity and potential thermal lability of "Acetaldehyde, (1H-indol-4-yloxy)-", direct analysis by GC-MS is often challenging. To overcome these limitations, derivatization is a common strategy to increase the volatility and thermal stability of the analyte, thereby improving its chromatographic behavior and detection sensitivity.

A widely employed derivatization agent for aldehydes in GC-MS analysis is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). mdpi.comnih.gov The reaction of PFBHA with the aldehyde group of "Acetaldehyde, (1H-indol-4-yloxy)-" forms a stable oxime derivative. This derivatization not only enhances volatility but also introduces a polyfluorinated moiety, which significantly increases the sensitivity of detection, particularly when using an electron capture detector (ECD) or negative chemical ionization (NCI) mass spectrometry. jst.go.jpresearchgate.net

The GC-MS analysis of the PFBHA-derivatized "Acetaldehyde, (1H-indol-4-yloxy)-" would typically involve a high-resolution capillary column, such as one coated with a mid-polarity stationary phase like 5% phenyl-methylpolysiloxane, to achieve optimal separation from other matrix components. The mass spectrometer, operating in either electron ionization (EI) or NCI mode, provides mass-to-charge ratio (m/z) information for the derivative, enabling both identification and quantification. In EI mode, characteristic fragmentation patterns of the indole (B1671886) ring and the derivatized side chain would be observed. In NCI mode, the high electron affinity of the pentafluorobenzyl group leads to the formation of abundant molecular ions or characteristic high-mass fragment ions, offering excellent selectivity and low detection limits, often in the picogram range. mdpi.com

Table 1: Illustrative GC-MS Parameters for the Analysis of Derivatized "Acetaldehyde, (1H-indol-4-yloxy)-"

| Parameter | Value |

| Derivatization Agent | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Injector Temperature | 280 °C |

| Oven Program | 60 °C (1 min hold), ramp to 300 °C at 10 °C/min, hold for 5 min |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Ionization Mode | Electron Ionization (EI) or Negative Chemical Ionization (NCI) |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Data Acquisition | Full Scan and/or Selected Ion Monitoring (SIM) |

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is an indispensable technique for the analysis of "Acetaldehyde, (1H-indol-4-yloxy)-" in complex biological or chemical systems without the need for derivatization to increase volatility. researchgate.net The inherent polarity of the molecule makes it well-suited for reversed-phase liquid chromatography.

For enhanced sensitivity and selectivity, derivatization can still be employed in LC-MS/MS. Reagents such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) react with the aldehyde to form a stable hydrazone that can be readily ionized by electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). nih.govresearchgate.net More advanced derivatizing agents, like 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA), are designed to introduce a permanent positive charge and a specific isotopic pattern (due to the bromine atom), which facilitates highly selective detection and structural confirmation through characteristic fragmentation patterns in MS/MS analysis. nih.gov

The LC separation would typically utilize a C18 column with a gradient elution profile employing water and acetonitrile (B52724) or methanol, often with the addition of a small amount of formic acid to promote protonation and improve peak shape. The effluent from the LC is directed to the mass spectrometer, where the analyte is ionized.

Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode is the gold standard for quantification. In this mode, a specific precursor ion of the protonated or derivatized "Acetaldehyde, (1H-indol-4-yloxy)-" is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is monitored in the second mass analyzer. This highly specific precursor-to-product ion transition provides excellent selectivity and minimizes interferences from the matrix, allowing for accurate and precise quantification even at very low concentrations.

Table 2: Representative LC-MS/MS Parameters for "Acetaldehyde, (1H-indol-4-yloxy)-" Analysis

| Parameter | Value |

| LC Column | C18, 100 mm x 2.1 mm ID, 1.8 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Positive Ion Mode |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Hypothetical) | [M+H]⁺ of the native compound or its derivative |

| Product Ion (Hypothetical) | Characteristic fragment ion from the indole moiety or side chain |

Advanced Spectroscopic Characterization Techniques

For unambiguous structural elucidation of "Acetaldehyde, (1H-indol-4-yloxy)-", advanced spectroscopic techniques are paramount. These methods provide detailed information about the molecular weight, elemental composition, and the precise arrangement of atoms within the molecule.

High-Resolution Mass Spectrometry (HRMS), utilizing analyzers such as Time-of-Flight (TOF) or Orbitrap, provides exact mass measurements with high accuracy (typically < 5 ppm). This capability allows for the determination of the elemental composition of "Acetaldehyde, (1H-indol-4-yloxy)-" and its fragments, which is a critical step in its identification and structural confirmation.

The fragmentation pathways of indole derivatives in mass spectrometry are well-studied. For "Acetaldehyde, (1H-indol-4-yloxy)-", fragmentation would likely involve characteristic losses from the indole ring and the (1H-indol-4-yloxy)acetaldehyde side chain. Common fragmentation patterns for indole-containing molecules include the loss of HCN, and cleavage of the side chain at various points. nih.gov The ether linkage in the side chain is also a likely site for fragmentation. By analyzing the exact masses of the fragment ions, a detailed picture of the molecule's structure can be constructed. For instance, the fragmentation of derivatized aldehydes can lead to characteristic neutral losses that are indicative of the derivatizing agent, further confirming the identity of the analyte. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules in solution. A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required for the complete structural assignment of "Acetaldehyde, (1H-indol-4-yloxy)-".

¹H NMR: The 1D proton NMR spectrum would provide information on the number of different types of protons, their chemical environment (chemical shift), their multiplicity (spin-spin coupling), and their relative numbers (integration). The spectrum would be expected to show signals for the aromatic protons on the indole ring, the N-H proton, the protons of the -O-CH₂-CHO side chain, including the characteristic downfield signal for the aldehyde proton. researchgate.net

¹³C NMR: The 1D carbon-13 NMR spectrum would reveal the number of distinct carbon environments. The aldehyde carbonyl carbon would appear at a characteristic downfield chemical shift (typically around 200 ppm).

COSY (Correlation Spectroscopy): This 2D experiment identifies proton-proton (¹H-¹H) spin coupling networks, allowing for the connection of adjacent protons within the indole ring and the side chain.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the assignment of proton signals to their corresponding carbon atoms.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Moieties in "Acetaldehyde, (1H-indol-4-yloxy)-"

| Moiety | Atom Type | Predicted Chemical Shift (ppm) |

| Indole Ring | Aromatic C-H | 6.5 - 7.8 |

| Indole Ring | N-H | 8.0 - 11.0 (solvent dependent) |

| Acetaldehyde (B116499) | -CHO | 9.5 - 10.5 |

| Acetaldehyde | -O-CH₂- | 4.0 - 5.0 |

| Indole Ring | Aromatic C | 100 - 140 |

| Indole Ring | C-O | 150 - 160 |

| Acetaldehyde | -CHO | 190 - 205 |

| Acetaldehyde | -O-CH₂- | 60 - 70 |

X-ray Crystallography and Solid-State Characterization

X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. To perform this analysis, a suitable single crystal of "Acetaldehyde, (1H-indol-4-yloxy)-" must be grown.

The crystal structure would reveal the precise conformation of the molecule, including the orientation of the acetaldehyde side chain relative to the indole ring. Furthermore, it would elucidate the nature of the intermolecular interactions that govern the crystal packing, such as hydrogen bonding (e.g., involving the indole N-H and the aldehyde oxygen) and π-π stacking interactions between the aromatic indole rings. mdpi.comresearchgate.net The study of crystal structures of analogous indole derivatives, such as indole-carboxylic acids, often reveals the formation of dimers or polymeric chains through hydrogen bonding, which could also be anticipated for "Acetaldehyde, (1H-indol-4-yloxy)-". mdpi.comresearchgate.net This information is invaluable for understanding the solid-state properties of the compound and can provide insights into its physical characteristics.

Single Crystal X-ray Diffraction for Absolute Configuration and Detailed Conformational Analysis

Single crystal X-ray diffraction (SC-XRD) stands as the gold standard for determining the precise molecular structure, including bond lengths, bond angles, and the absolute configuration of chiral molecules. researchgate.netnih.gov For a hypothetical crystal of Acetaldehyde, (1H-indol-4-yloxy)-, a suitable single crystal would be grown, potentially through slow evaporation from a solvent mixture like acetone (B3395972) and methanol. nih.gov

Upon successful diffraction, the analysis would yield a detailed crystallographic information file (CIF). Based on analyses of similar indole derivatives, a plausible crystal system could be monoclinic with a space group of P21/c. mdpi.comnih.gov The data obtained would allow for the precise measurement of all bond lengths and angles, confirming the connectivity of the indol-4-yloxy and acetaldehyde moieties. Furthermore, the analysis would reveal the dihedral angle between the indole ring and the ether linkage, a key conformational parameter. Intramolecular and intermolecular interactions, such as hydrogen bonding involving the indole N-H group, would be identified and characterized, which are crucial for understanding the crystal packing. mdpi.com

Table 1: Hypothetical Crystallographic Data for Acetaldehyde, (1H-indol-4-yloxy)-

| Parameter | Hypothetical Value |

| Chemical Formula | C10H9NO2 |

| Formula Weight | 175.19 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 4.0305 |

| b (Å) | 13.0346 |

| c (Å) | 17.2042 |

| β (°) | 91.871 |

| Volume (ų) | 903.5 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.287 |

| Radiation | Cu Kα (λ = 1.54178 Å) |

| Note: Data is illustrative and based on a known indole derivative, 5-methoxy-1H-indole-2-carboxylic acid, for comparative purposes. mdpi.comnih.gov |

Powder X-ray Diffraction for Polymorph Identification and Crystal Structure Analysis

Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physical properties. rigaku.comcreative-biostructure.com Powder X-ray diffraction (PXRD) is the primary technique for identifying and distinguishing between different polymorphs. creative-biostructure.com Each polymorph will produce a unique diffraction pattern, characterized by the position (2θ) and intensity of the diffraction peaks. rigaku.com

For Acetaldehyde, (1H-indol-4-yloxy)-, a PXRD analysis would involve irradiating a powdered sample with monochromatic X-rays and recording the resulting diffraction pattern. If different crystallization conditions (e.g., different solvents, temperatures) yield distinct PXRD patterns, it would indicate the presence of polymorphism. The obtained patterns can be used for quality control and to ensure the consistency of the solid form in research and development. rigaku.comcreative-biostructure.com While amorphous solids show a broad halo, crystalline forms exhibit sharp, well-defined peaks. researchgate.net

Table 2: Illustrative PXRD Peak List for a Hypothetical Crystalline Form of Acetaldehyde, (1H-indol-4-yloxy)-

| Position (°2θ) | Relative Intensity (%) |

| 10.5 | 45 |

| 15.2 | 80 |

| 21.1 | 100 |

| 25.8 | 65 |

| 28.3 | 30 |

| Note: This table presents a hypothetical set of characteristic diffraction peaks. |

Capillary Electrophoresis and Microfluidic Systems for Separation and Detection

Capillary electrophoresis (CE) and microfluidic systems offer high-efficiency separations with minimal sample consumption, making them ideal for analyzing complex mixtures containing Acetaldehyde, (1H-indol-4-yloxy)-. wikipedia.org

Miniaturized Analytical Platforms for Rapid Analysis

Capillary Zone Electrophoresis (CZE) is the most common mode of CE and separates analytes based on their charge-to-size ratio. libretexts.orgmdpi.com For the analysis of Acetaldehyde, (1H-indol-4-yloxy)-, a fused-silica capillary would be employed. The separation would be influenced by the pH of the background electrolyte (BGE), which would affect the charge of the indole moiety and the magnitude of the electroosmotic flow (EOF). nih.gov Optimization of the BGE, applied voltage, and capillary dimensions would be crucial for achieving high-resolution separation from potential impurities or metabolites. nih.gov Detection would typically be performed using on-column UV-Vis absorbance, leveraging the chromophoric nature of the indole ring. wikipedia.org

Table 3: Hypothetical CZE Parameters for the Analysis of Acetaldehyde, (1H-indol-4-yloxy)-

| Parameter | Condition |

| Capillary | Fused silica, 50 µm i.d., 375 µm o.d., 50 cm total length |

| Background Electrolyte | 25 mM Sodium phosphate (B84403) buffer, pH 7.2 |

| Applied Voltage | 20 kV |

| Temperature | 25 °C |

| Detection | UV absorbance at 280 nm |

| Injection | Hydrodynamic (50 mbar for 5 s) |

| Note: Conditions are based on typical separation methods for indole compounds. nih.gov |

Integration with On-Chip Synthesis and Analytical Monitoring

Microfluidic systems, or "lab-on-a-chip" technology, enable the integration of chemical synthesis, separation, and detection on a single miniaturized device. chemrxiv.org A microfluidic platform could be designed for the synthesis of Acetaldehyde, (1H-indol-4-yloxy)-, followed by immediate on-chip electrophoretic separation and analysis. This approach allows for near real-time reaction monitoring, high-throughput screening of reaction conditions, and significantly reduced reagent consumption. chemrxiv.org Such a system would provide rapid feedback on reaction yield and purity, accelerating the optimization of synthetic protocols.

Spectroelectrochemical Methods for Redox Characterization

Spectroelectrochemistry combines electrochemical techniques with spectroscopy to provide information about the electronic structure of molecules and their changes during redox processes. mdpi.comnih.gov This method would be invaluable for characterizing the oxidation and reduction behavior of Acetaldehyde, (1H-indol-4-yloxy)-.

The electrochemical oxidation of indole and its derivatives is a well-studied process. researchgate.netrsc.org By using a spectroelectrochemical setup, where a potential is applied to a solution of the compound in an optically transparent electrode cell, changes in the UV-Vis spectrum can be monitored as a function of the applied potential. mdpi.com This allows for the determination of the formal redox potentials (E°') and the identification of transient radical cations or other intermediates formed during the electron transfer process. The indole moiety is known to undergo oxidation, and this technique could reveal the stability and subsequent reaction pathways of the oxidized species. researchgate.netnih.gov

Table 4: Projected Spectroelectrochemical Data for Acetaldehyde, (1H-indol-4-yloxy)-

| Process | Potential (V vs. Ag/AgCl) | Spectroscopic Change (λmax, nm) |

| Neutral Species | 0.0 | 280, 295 |

| First Oxidation (Radical Cation) | +0.85 | Appearance of new bands around 350 and 500 |

| Second Oxidation (Dication) | +1.20 | Further shift and change in absorption bands |

| Note: Data is illustrative, based on the known electrochemical behavior of indole compounds. researchgate.net |

Chemical Applications of Acetaldehyde, 1h Indol 4 Yloxy and Its Derivatives in Non Biological Contexts

A Pivotal Building Block in Complex Chemical Architectures

The strategic placement of an acetaldehyde (B116499) moiety at the 4-position of the indole (B1671886) ring via an ether linkage endows Acetaldehyde, (1H-indol-4-yloxy)- with a dual-reactivity profile. The indole nitrogen can participate in various coupling reactions, while the aldehyde group serves as a versatile handle for chain extension and functionalization.

A Precursor in the Strategic Synthesis of Complex Molecules

While specific total syntheses of natural products employing Acetaldehyde, (1H-indol-4-yloxy)- as a starting material are not extensively documented in peer-reviewed literature, its structural features suggest a significant potential as a key intermediate. The aldehyde functionality is a gateway to numerous transformations, including but not limited to, Wittig reactions, aldol (B89426) condensations, and reductive aminations. These classic C-C and C-N bond-forming reactions are fundamental in the assembly of complex molecular skeletons.

For instance, the indole-4-oxy moiety could be incorporated into a larger natural product framework, with the acetaldehyde group being subsequently elaborated to construct a side chain or another ring system. The reactivity of the indole nucleus itself, particularly at the C3 position, allows for further functionalization, enabling the construction of intricate polycyclic structures. The synthesis of derivatives such as 1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol, although explored for their biological activities, demonstrates the accessibility of the 4-oxy-indole core for synthetic elaboration. nih.govnih.gov

| Reaction Type | Potential Transformation of Acetaldehyde, (1H-indol-4-yloxy)- | Resulting Functional Group/Structure |

| Wittig Reaction | Reaction with a phosphonium (B103445) ylide | Substituted alkene |

| Aldol Condensation | Reaction with an enolate or enol | β-hydroxy carbonyl compound |

| Reductive Amination | Reaction with an amine and a reducing agent | Secondary or tertiary amine |

| Grignard Reaction | Reaction with an organomagnesium halide | Secondary alcohol |

| Oxidation | Treatment with an oxidizing agent | Carboxylic acid |

| Reduction | Treatment with a reducing agent | Primary alcohol |

An Intermediate in the Synthesis of Advanced Specialty Chemicals

The unique combination of the indole and aldehyde functionalities in Acetaldehyde, (1H-indol-4-yloxy)- makes it a valuable precursor for a variety of specialty chemicals. The indole portion can be tailored to tune the electronic and photophysical properties, while the aldehyde allows for the introduction of diverse functional groups.